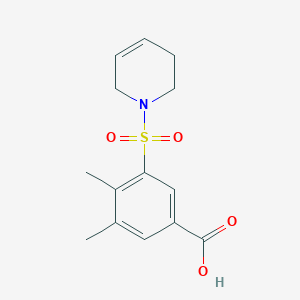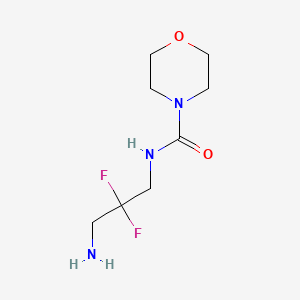
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential therapeutic applications in a number of diseases, including neurodegenerative diseases, cancer, and inflammation.
Wirkmechanismus
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. TSPO is also involved in the regulation of mitochondrial function, including the regulation of oxidative stress and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a highly specific ligand for TSPO, which allows for precise modulation of TSPO activity. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of data on its effects and potential therapeutic applications. One limitation of using this compound in lab experiments is that it is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid. One area of interest is the development of new TSPO ligands with improved pharmacological properties. Another area of interest is the development of new therapeutic applications for this compound, including the treatment of autoimmune diseases and metabolic disorders. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesemethoden
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models of various diseases. In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce neuroinflammation and oxidative stress, which are key contributors to disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been studied in models of inflammation, where it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(14(16)17)9-13(11(10)2)20(18,19)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQHCVGXQASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
